molecular formula C20H19NO2 B5762616 4-{[3-(benzyloxy)benzyl]amino}phenol

4-{[3-(benzyloxy)benzyl]amino}phenol

Cat. No.: B5762616
M. Wt: 305.4 g/mol
InChI Key: GFECOOFCDDVUEF-UHFFFAOYSA-N
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Description

4-{[3-(Benzyloxy)benzyl]amino}phenol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of benzyloxy-benzylamino derivatives, a scaffold recognized for its potential in the discovery of novel bioactive molecules . While research on this exact analog is developing, closely related structures have shown significant promise as a core template in drug discovery efforts. For instance, the evolution of a similar 4-benzyloxy-benzylamino chemotype has led to the development of potent and selective agonists for the Peroxisome Prolator-Activated Receptor Alpha (PPARα), a promising drug target for retinal diseases such as diabetic retinopathy and age-related macular degeneration . These related compounds have demonstrated proof-of-concept efficacy in animal models, reducing retinal vascular leakage and exhibiting favorable preliminary pharmacokinetic and safety profiles, including metabolic stability and low hERG channel inhibition . Furthermore, structurally similar guanidine-containing benzyloxy derivatives have been investigated for their antimicrobial properties , showing potent activity against bacterial strains including Staphylococcus aureus and Escherichia coli , and even methicillin-resistant S. aureus (MRSA) . This suggests the benzyloxy-benzylamino scaffold can be a versatile starting point for optimizing compounds against various biological targets. The presence of both amino and phenolic hydroxyl groups in its structure provides handles for further chemical modification, making it a valuable intermediate for constructing libraries of compounds for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(3-phenylmethoxyphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-19-11-9-18(10-12-19)21-14-17-7-4-8-20(13-17)23-15-16-5-2-1-3-6-16/h1-13,21-22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFECOOFCDDVUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795995
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-{[3-(benzyloxy)benzyl]amino}phenol with key structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences Reference
This compound C₂₀H₁₉NO₂ 305.37 -NH-(3-benzyloxybenzyl) at phenol para Reference compound -
4-[(4-Methoxybenzyl)amino]phenol C₁₄H₁₅NO₂ 229.27 -NH-(4-methoxybenzyl) at phenol para Methoxy instead of benzyloxy; smaller MW
4-(Benzyloxy)phenol (Monobenzone) C₁₃H₁₂O₂ 200.23 Benzyloxy at phenol para Lacks amino group; simpler structure
3-(Benzyloxy)benzylamine hydrochloride C₁₄H₁₅NO·HCl 249.74 -NH₂-(3-benzyloxybenzyl) Free amine; no phenolic hydroxyl group
4-{4-[Cyano(ethyl)amino]benzyl}phenyl cyanamide C₁₇H₁₆N₄O 292.34 Cyanoethylamino and cyanamide groups Increased polarity and N-content

Physicochemical Properties

  • Melting Point: this compound: Not explicitly reported, but analogues like 4-(benzyloxy)phenol (Monobenzone) melt at 117–122°C . 4-[(4-Methoxybenzyl)amino]phenol: Melting point data unavailable, but lower molecular weight suggests reduced thermal stability compared to the target compound .
  • Solubility: The benzyloxy and amino groups enhance lipophilicity, reducing water solubility. Monobenzone is only slightly water-soluble , while amino-substituted derivatives may exhibit better solubility in polar aprotic solvents (e.g., DMSO).

Key Research Findings

Structure-Activity Relationships (SAR)

  • Amino Group Positioning: Substitution at the phenol para position (as in 4-[(4-Methoxybenzyl)amino]phenol) reduces steric hindrance compared to meta substitution, enhancing receptor binding in G protein-coupled receptor (GPCR) targets .
  • Benzyloxy vs. Methoxy: Benzyloxy groups increase lipophilicity and metabolic stability compared to methoxy, as seen in Monobenzone’s prolonged depigmenting effects .

Q & A

Q. Optimization Strategies :

  • Temperature : Reactions at 45–60°C improve regioselectivity.
  • Catalysts : Use TBAI for efficient benzylation .
  • Purification : Vacuum filtration and washing with methanol/water enhance purity .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
Benzyl ProtectionBenzyl bromide, NaOH, TBAI, 60°C85–90%
Schiff Base Formation4-Benzyloxy-3-methoxybenzaldehyde, ethanol, acetic acid91%
Metal Complex Synthesis4-(Benzyloxy)benzaldehyde + aminophenol derivatives70–85%

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and substitution patterns. Key signals include aromatic protons (δ 6.5–7.5 ppm) and benzyloxy methylene (δ ~5.1 ppm) .
  • FTIR : Identify functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C–N stretch at 1250–1350 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C20H20N2O3: 336.1474) .

Q. Table 2: Key Spectral Features

TechniqueDiagnostic Peaks/FeaturesReference
1H NMRδ 5.1 ppm (OCH2Ph), δ 7.3–7.5 ppm (Ar-H)
13C NMRδ 157 ppm (C–O), δ 128–138 ppm (Ar-C)
FTIR1596 cm⁻¹ (C=N), 1261 cm⁻¹ (C–O–C)

Advanced: How can researchers resolve contradictory data on biological activity of this compound derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays : Use multiple assays (e.g., DPPH for antioxidant activity, MIC for antimicrobial tests) .
  • Purity Validation : Ensure >95% purity via HPLC and elemental analysis .
  • Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regioisomers .

Example : In Schiff base metal complexes, Cu(II) derivatives showed higher antimicrobial activity (MIC = 12.5 µg/mL) than Zn(II) (MIC = 25 µg/mL), highlighting metal-dependent effects .

Advanced: What strategies improve regioselectivity in synthesizing derivatives of this compound?

Methodological Answer:

  • Directed Metalation : Use Pd-catalyzed coupling to direct substitutions .
  • Protection/Deprotection : Selective benzyloxy group removal with H2/Pd-C avoids side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electron-deficient aromatics .

Q. Table 3: Regioselectivity Optimization

StrategyOutcomeReference
Pd-Catalyzed Coupling>90% para-selectivity in aryl halide reactions
TBAI in BenzylationReduces ortho-substitution byproduct

Basic: What are the documented biological activities of this compound?

Methodological Answer:

  • Antioxidant Activity : Schiff base derivatives show IC50 = 28–45 µM in DPPH assays .
  • Antimicrobial Effects : Cu(II) complexes inhibit S. aureus (MIC = 12.5 µg/mL) .
  • Metal Chelation : Co(II) and Ni(II) complexes exhibit fluorescence for sensor applications .

Q. Experimental Models :

  • In vitro assays (e.g., MIC, DPPH).
  • Cell-free systems for radical scavenging.

Advanced: How do computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices .
  • Molecular Docking : Simulate binding to biological targets (e.g., E. coli DNA gyrase for antimicrobial activity) .
  • MD Simulations : Assess stability of metal complexes in aqueous environments .

Example : Docking scores of –9.2 kcal/mol suggest strong binding to bacterial enzymes, correlating with experimental MIC data .

Basic: What protective group strategies are recommended for the phenolic hydroxyl group?

Methodological Answer:

  • Benzyl Protection : Stable under acidic/basic conditions; removed via hydrogenolysis .
  • Alternative : Acetyl protection for short-term stability, hydrolyzed with NaOH .

Q. Table 4: Protection Efficiency

GroupStabilityDeprotection MethodYield
BenzylHighH2/Pd-C85–90%
AcetylModerateNaOH (1M)70–80%

Advanced: How can intermediates in multi-step syntheses be efficiently purified?

Methodological Answer:

  • Chromatography : Flash column chromatography (hexane/EtOAc) isolates regioisomers .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • TLC Monitoring : Track reaction progress (e.g., Rf = 0.59 in hexane/EtOH) .

Example : Vacuum filtration with methanol washing reduced impurities to <2% in hydrazine derivatives .

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